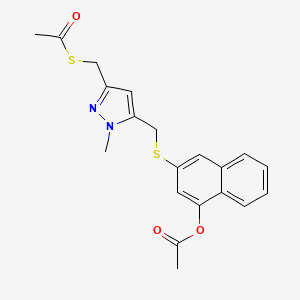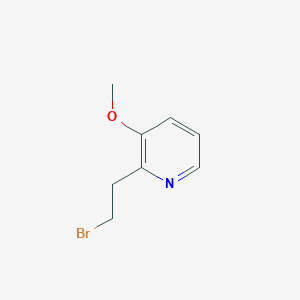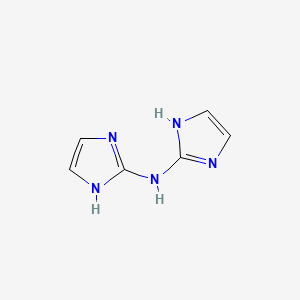
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one is a chiral compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 g/mol . This compound is known for its unique structural features, which include a benzoyl group attached to a hexahydroisoquinolinone core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzoyl chloride with a hexahydroisoquinoline derivative in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoquinolinones .
Wissenschaftliche Forschungsanwendungen
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes or receptors, modulating their activity. The hexahydroisoquinolinone core may also play a role in binding to biological macromolecules, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4aS,8aR)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan: A compound with a similar hexahydroisoquinoline core but different substituents.
4,7-Dimethyl-3,4,4a,5,8,8a-Hexahydro-2-Chromen-4,8-Diols: Compounds with a hexahydrochromene skeleton and varying aromatic moieties.
Uniqueness
(4aS,8aR)-2-Benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-one is unique due to its specific stereochemistry and the presence of a benzoyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C16H17NO2 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
(4aS,8aR)-2-benzoyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6-one |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-7,13-14H,8-11H2/t13-,14+/m0/s1 |
InChI-Schlüssel |
KIGUODXTRRRCCD-UONOGXRCSA-N |
Isomerische SMILES |
C1CN(C[C@@H]2[C@@H]1CC(=O)C=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(CC2C1CC(=O)C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


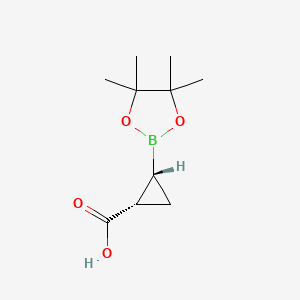
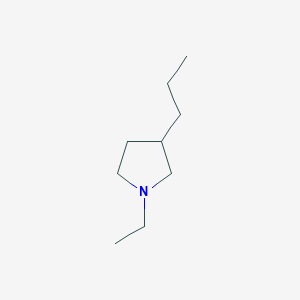

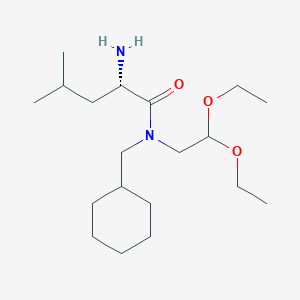
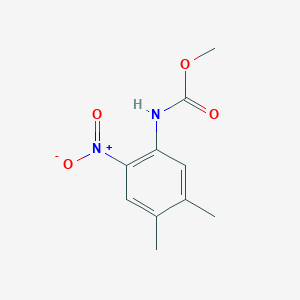
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)

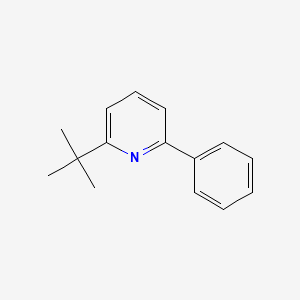
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
